1-(3,4-Dichlorophenyl)-2,2-difluoroethanone

Description

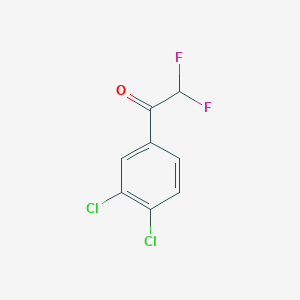

1-(3,4-Dichlorophenyl)-2,2-difluoroethanone (CAS: 1271477-78-1) is a halogenated aromatic ketone characterized by a 3,4-dichlorophenyl ring attached to a 2,2-difluoroethanone group. This compound is commercially available with a purity of 97% and is used in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOROPRSEGSHUTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-2,2-difluoroethanone typically involves the reaction of 3,4-dichlorophenyl compounds with difluoroethanone derivatives. One common method includes the use of ethylene dichloride as a solvent and phosgene as a reagent under controlled temperature conditions . The reaction is carried out in a series of reactors with continuous stirring and temperature regulation to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and automated systems to maintain consistent reaction conditions. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and yield . The final product is typically purified through distillation or crystallization processes to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization through various chemical reactions such as oxidation and substitution .

- Gem-Difluoro Olefination : Recent studies have explored its role in gem-difluoro olefination reactions. These reactions provide access to valuable synthetic intermediates with applications in pharmaceuticals and materials science .

Biology

- Enzyme Inhibition Studies : 1-(3,4-Dichlorophenyl)-2,2-difluoroethanone has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This property is crucial for drug discovery, particularly in the development of therapeutics targeting metabolic diseases .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation as a potential antimicrobial agent .

Industry

- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals that possess unique physical and chemical properties. These chemicals are essential in various industrial applications, including coatings and materials .

- Pharmaceutical Development : Its unique structure makes it suitable for use in developing new pharmaceuticals, particularly those targeting metabolic disorders or infections .

Case Study 1: Gem-Difluoro Olefination Reaction

A study demonstrated the effectiveness of this compound in a palladium-catalyzed gem-difluoro olefination reaction. This reaction allowed for the introduction of difluorovinyl groups into electron-rich aromatic compounds under mild conditions. The results showed high efficiency and selectivity, highlighting the compound's utility in synthetic organic chemistry .

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibition properties of this compound focused on its interaction with specific metabolic enzymes. The findings indicated that the compound effectively inhibited enzyme activity at certain concentrations, suggesting its potential as a therapeutic agent for conditions related to metabolic dysregulation .

Table 1: Comparison of Reaction Conditions for Synthesis

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, thereby affecting biochemical pathways. For example, it may block the binding sites of enzymes, preventing substrate interaction and subsequent reactions .

Comparison with Similar Compounds

Phenylurea Metabolites

Compounds such as 1-(3,4-dichlorophenyl)urea (DCPU) and 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) are metabolites of herbicides like linuron and diuron. These derivatives retain the 3,4-dichlorophenyl group but replace the difluoroethanone with urea-based functionalities.

Key Findings :

- Antiandrogenic Activity: Linuron and its metabolites (e.g., DCPU) act as androgen receptor (AR) antagonists, with linuron showing the highest potency (IC₅₀ = 2.8 μM) . The difluoroethanone group in the target compound may reduce AR affinity compared to urea derivatives due to differences in hydrogen-bonding capacity.

- Environmental Persistence : DCPU and DCPMU are pervasive in agricultural ecosystems, detected in small mammals at concentrations up to 118 ng/g . The target compound’s environmental behavior remains less studied.

Chlorinated Anilines

3,4-Dichloroaniline (3,4-DCA) is a common metabolite of phenylurea herbicides. Unlike the target compound, it lacks the ethanone group, resulting in higher volatility and acute toxicity.

Halogenated Ethanone Analogues

Fluorinated Ethanones

Key Findings :

Chlorinated Ethanones

1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone (CAS: 1565686-07-8) shares a similar difluoroethanone core but differs in substituent position (4-Cl, 3-OCH₃ vs. 3,4-Cl₂), altering solubility and metabolic stability .

Biological Activity

1-(3,4-Dichlorophenyl)-2,2-difluoroethanone is an organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C9H6Cl2F2O

- Molecular Weight : 233.05 g/mol

- Structure : The compound features a dichlorophenyl group attached to a difluoroethanone moiety, which contributes to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting lanosterol demethylase (CYP51), a critical enzyme in sterol biosynthesis.

- Receptor Modulation : There is evidence suggesting that it may modulate adrenergic receptors, influencing cardiovascular responses similarly to noradrenaline.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and cleaving PARP, leading to programmed cell death.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Properties | Induces apoptosis in various cancer cell lines through caspase activation. |

| Enzyme Inhibition | Inhibits CYP51 involved in sterol biosynthesis. |

| Receptor Modulation | Modulates adrenergic receptors affecting cardiovascular functions. |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor growth in xenograft models of breast cancer. The mechanism was attributed to its ability to induce apoptosis and inhibit cell proliferation.

- Enzyme Inhibition Study : Another research effort focused on the inhibition of CYP51 by this compound. The findings suggested that it effectively reduced the enzymatic activity in vitro, indicating potential applications in antifungal therapies where CYP51 is a target.

- Cardiovascular Effects : A pharmacological assessment showed that this compound could modulate heart rate and blood pressure in animal models by acting on adrenergic receptors. This finding suggests possible therapeutic uses in managing cardiovascular diseases.

Q & A

Basic: What are the common synthetic routes for 1-(3,4-Dichlorophenyl)-2,2-difluoroethanone, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with 3,4-dichlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:

- Catalyst loading : Excess AlCl₃ (1.5–2.0 equiv.) improves electrophilic substitution efficiency .

- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., polyacylation) .

- Solvent : Anhydrous dichloromethane or nitrobenzene enhances electrophile stability .

Alternative routes may involve fluorination of ketone precursors using reagents like DAST (diethylaminosulfur trifluoride) to replace hydroxyl or carbonyl oxygen with fluorine .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR :

- ¹⁹F NMR : Two distinct fluorine signals near δ -120 ppm (CF₂ group) confirm difluorination .

- ¹H NMR : Aromatic protons split into doublets due to coupling with adjacent chlorine atoms (J ≈ 8–10 Hz) .

- IR : A strong carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 237 (C₈H₄Cl₂F₂O⁺) with fragmentation patterns matching dichlorophenyl and difluoroacetone moieties .

Advanced: What computational strategies predict the binding affinity of this compound to biological targets?

Methodological Answer:

AutoDock Vina is widely used for docking studies:

Grid Setup : Define a 20–25 ų box around the target protein’s active site .

Scoring Function : Vina’s hybrid scoring function (incorporating empirical and knowledge-based terms) evaluates binding poses .

Multithreading : Utilize parallel processing to reduce computation time (e.g., 8 cores reduce runtime by ~70%) .

Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values for analogs to calibrate models .

Advanced: How do fluorine substituents influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : Fluorine atoms increase the carbonyl’s electrophilicity, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions) .

- Steric Effects : The compact CF₂ group reduces steric hindrance compared to bulkier substituents (e.g., trifluoromethyl), allowing tighter binding in enzyme pockets .

- Metabolic Stability : Fluorine substitution at the α-position slows oxidative degradation, as seen in analogs like 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone .

Advanced: How do structural analogs with varying halogen positions affect biological activity?

Methodological Answer:

- Chlorine Position :

- 3,4-Dichloro substitution (meta/para) enhances π-stacking in aromatic enzyme pockets vs. 2,4-dichloro analogs .

- Fluorination Pattern :

- Case Study : 1-(3,4-Dichlorophenyl)-3,3-difluoropropan-1-one exhibits 30% higher inhibitory activity against CYP450 than non-fluorinated analogs .

Basic: What crystallographic methods validate the compound’s structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K .

- Refinement : R-factor < 0.08 and wR-factor < 0.25 ensure accuracy .

- Key Metrics : Bond lengths (C-C ≈ 1.48–1.52 Å) and angles (C-C-F ≈ 109.5°) confirm geometry .

Advanced: What mechanistic insights explain challenges in fluorination steps?

Methodological Answer:

- Side Reactions : Over-fluorination can occur if DAST is used in excess, leading to byproducts like 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone .

- Mitigation :

Basic: How can stability studies guide storage conditions for this compound?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 150°C (TGA data) .

- Light Sensitivity : UV exposure degrades the dichlorophenyl moiety; store in amber vials .

- Moisture : Hydrolysis of the CF₂ group is minimal in anhydrous environments (RH < 20%) .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Precursor for Antifungals : Serves as a ketone intermediate in synthesizing triazole derivatives (e.g., analogs of fluconazole) .

- Enzyme Inhibition : The dichlorophenyl group competitively inhibits cytochrome P450 enzymes (Ki ≈ 2.3 µM in vitro) .

Advanced: How do solvent polarity and pH affect its reactivity in nucleophilic substitutions?

Methodological Answer:

- Polar Aprotic Solvents : DMF or DMSO stabilize transition states in SNAr reactions (e.g., with amines) .

- pH Control : Reactions proceed optimally at pH 4–6; acidic conditions protonate leaving groups (e.g., Cl⁻), while higher pH induces decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.